5-Bromo-2'-deoxyuridine 5'-triphosphate (BrdUTP) Sodium Salt: A Comprehensive Technical Guide for Cellular Proliferation and Apoptosis Studies
5-Bromo-2'-deoxyuridine 5'-triphosphate (BrdUTP) Sodium Salt: A Comprehensive Technical Guide for Cellular Proliferation and Apoptosis Studies
This guide provides an in-depth technical overview of 5-Bromo-2'-deoxyuridine 5'-triphosphate (BrdUTP) sodium salt, a critical tool for researchers, scientists, and drug development professionals. We will delve into its fundamental properties, mechanism of action, and key applications, offering field-proven insights and detailed protocols to ensure robust and reproducible experimental outcomes.
Introduction: The Power of a Thymidine Analog
5-Bromo-2'-deoxyuridine 5'-triphosphate (BrdUTP) is a synthetic halogenated nucleotide analog of thymidine triphosphate.[1][2] The key to its utility lies in the substitution of the methyl group at the 5th position of the uracil ring with a bromine atom.[1][2] This structural modification allows BrdUTP to be utilized by DNA polymerases as a substrate during DNA synthesis, effectively mimicking thymidine triphosphate.[1] Consequently, it is incorporated into newly synthesized DNA during the S phase of the cell cycle.[3][4] This incorporation provides a powerful and reliable method for labeling and subsequently identifying cells that are actively proliferating.[5][3] Beyond cell proliferation, BrdUTP is also a crucial reagent in the detection of DNA fragmentation, a hallmark of apoptosis, through the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay.[6][7]
Physicochemical Properties and Handling
Understanding the fundamental properties of BrdUTP is essential for its effective use and storage.
| Property | Value | Source(s) |
| Synonyms | 5-BrdUTP, 5-Bromo-dUTP, Bromodeoxyuridine triphosphate | [8][9][10] |
| CAS Number | 102212-99-7 | [8][9][11] |
| Molecular Formula | C₉H₁₄BrN₂O₁₄P₃•xNa | [8][11][12] |
| Molecular Weight | 547.04 g/mol (free acid) | [9][12] |
| Appearance | White to off-white powder | [11][13] |
| Solubility | Soluble in water (e.g., 50 mg/mL) | [11][12] |
| Storage | Store at -20°C, desiccated and protected from light. | [11][13][14] |
Expert Insight: BrdUTP solutions should be prepared fresh when possible. For stock solutions, use sterile, nuclease-free water or a suitable buffer like TE buffer.[15][16][17] Aliquoting stock solutions is highly recommended to avoid repeated freeze-thaw cycles, which can lead to degradation.[18]
Mechanism of Action and Detection
The utility of BrdUTP hinges on its incorporation into DNA and its subsequent detection by specific antibodies. This two-step process provides a robust system for identifying cells that have undergone DNA synthesis.
Incorporation into DNA
During the S phase of the cell cycle, DNA polymerases cannot distinguish BrdUTP from the natural nucleotide, deoxythymidine triphosphate (dTTP). As a result, BrdUTP is incorporated into the newly synthesized DNA strands opposite to adenine residues.[1] This labeling is a direct measure of DNA synthesis and, by extension, cell proliferation.
Immunodetection of Incorporated BrdU
The bromine atom on the incorporated base acts as a hapten, a small molecule that can elicit an immune response when attached to a larger carrier such as DNA. This allows for the highly specific detection of BrdU using monoclonal antibodies.[2][5] A critical step in the detection process is DNA denaturation. The anti-BrdU antibody cannot access the incorporated BrdU within the double-stranded DNA helix. Therefore, the DNA must be partially denatured, typically using acid (e.g., HCl) or heat, to expose the BrdU epitopes.[2][5][4]
Figure 1: Mechanism of BrdUTP incorporation and immunodetection.
Key Applications in Research and Drug Development
BrdUTP is a versatile tool with broad applications in fundamental research and preclinical drug development.
Cell Proliferation Assays
The most common application of BrdUTP is in the measurement of cell proliferation.[1][5] By pulse-labeling cells or tissues with BrdU, researchers can identify the population of cells that were actively dividing during that time window. This is invaluable for:
-
Cancer Research: Assessing the growth rate of tumors and the efficacy of anti-proliferative cancer drugs.[1][5]
-
Neuroscience: Studying adult neurogenesis and the development of the nervous system.[5]
-
Developmental Biology: Tracking cell division and lineage during embryonic development.[5]
-
Toxicology: Evaluating the cytotoxic effects of compounds.[19]
Field Insight: While BrdU has been the gold standard, a newer thymidine analog, 5-ethynyl-2'-deoxyuridine (EdU), offers an alternative detection method based on click chemistry.[19][20][21] EdU detection does not require harsh DNA denaturation, which can be advantageous for preserving cell morphology and multiplexing with other antibody-based staining.[19][21][22] However, BrdU has a longer history of validation and may be less cytotoxic at standard concentrations.[5][19] The choice between BrdU and EdU depends on the specific experimental needs.
Apoptosis Detection: The TUNEL Assay
In the context of apoptosis, or programmed cell death, cellular endonucleases cleave the genomic DNA, generating a large number of DNA fragments with free 3'-hydroxyl (3'-OH) ends.[23][6] The TUNEL assay leverages the enzyme terminal deoxynucleotidyl transferase (TdT) to add labeled dUTPs, such as BrdUTP, to these 3'-OH termini.[23][6][7] The incorporated BrdU is then detected with an anti-BrdU antibody, providing a quantitative measure of apoptosis.[23][7]
Causality in Protocol: The smaller size of the bromine atom on BrdUTP compared to bulky labels like fluorophores or biotin allows for more efficient incorporation by TdT, leading to higher sensitivity in TUNEL assays.[23][24][25] This increased sensitivity is a key reason for choosing BrdUTP-based TUNEL kits for detecting apoptosis.[7][26]
Experimental Protocol: In Vitro Cell Proliferation Assay using Immunocytochemistry
This protocol provides a detailed, step-by-step methodology for labeling and detecting proliferating cells in culture using BrdU and immunofluorescence.
Materials
-
5-Bromo-2'-deoxyuridine (BrdU)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
DNA denaturation solution (e.g., 2N HCl)
-
Neutralization buffer (e.g., 0.1 M sodium borate, pH 8.5)
-
Blocking buffer (e.g., PBS with 1-5% BSA and/or serum)
-
Anti-BrdU primary antibody
-
Fluorescently-labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI or Hoechst)
-
Mounting medium
Step-by-Step Methodology
-
BrdU Labeling:
-
Prepare a 10 µM BrdU labeling solution in pre-warmed cell culture medium.[27][28]
-
Remove the existing medium from the cultured cells and replace it with the BrdU labeling solution.
-
Incubate the cells for a period appropriate for their proliferation rate (e.g., 1-24 hours) at 37°C in a CO₂ incubator.[28] Self-Validation: The optimal incubation time should be determined empirically for each cell line to achieve a good signal-to-noise ratio.
-
-
Fixation and Permeabilization:
-
Remove the BrdU labeling solution and wash the cells three times with PBS.[4][28]
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.[4]
-
Wash three times with PBS.
-
Permeabilize the cells with Triton X-100 buffer for 20 minutes at room temperature to allow antibody access to intracellular structures.[4]
-
-
DNA Denaturation:
-
Wash the cells with PBS.
-
Incubate the cells with 2N HCl for 10-60 minutes at room temperature to denature the DNA and expose the incorporated BrdU.[4][28][29][30] Causality: This step is critical; insufficient denaturation will result in weak or no signal, while excessive denaturation can damage cellular morphology.
-
Carefully remove the HCl and neutralize the cells by incubating with 0.1 M sodium borate buffer for 5-30 minutes at room temperature.[28][29][30]
-
Wash three times with PBS.
-
-
Immunostaining:
-
Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.[19]
-
Incubate with the primary anti-BrdU antibody, diluted in blocking buffer, overnight at 4°C or for 1-2 hours at room temperature.[19][29]
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody, diluted in blocking buffer, for 1 hour at room temperature, protected from light.[4][19]
-
Wash three times with PBS.
-
-
Visualization:
-
Counterstain the nuclei with DAPI or Hoechst for 5-10 minutes.
-
Wash with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Visualize the cells using a fluorescence microscope. BrdU-positive cells will exhibit nuclear fluorescence from the secondary antibody, indicating they were in S-phase during the labeling period.
-
Figure 2: Experimental workflow for in vitro BrdU cell proliferation assay.
Conclusion
5-Bromo-2'-deoxyuridine 5'-triphosphate sodium salt remains a cornerstone of modern cell biology research. Its ability to be incorporated into newly synthesized DNA provides a direct and reliable method for studying cell proliferation and apoptosis. By understanding its chemical properties, mechanism of action, and the critical steps within experimental protocols, researchers can leverage BrdUTP to gain profound insights into the complex cellular processes that underpin development, disease, and the response to therapeutic interventions.
References
-
Jena Bioscience. (n.d.). Nucleotides for Application in Apoptosis (TUNEL assay). Retrieved from [Link]
-
Wikipedia. (2023). TUNEL assay. Retrieved from [Link]
-
Murga, M., et al. (2017). TUNEL labeling with BrdUTP/anti-BrdUTP greatly underestimates the level of sperm DNA fragmentation in semen evaluation. PLoS ONE, 12(8), e0182753. Retrieved from [Link]
-
Rieder, D., et al. (2017). Proliferation Assays (BrdU and EdU) on Skeletal Tissue Sections. Methods in Molecular Biology, 1658, 203-214. Retrieved from [Link]
-
Jena Bioscience. (n.d.). 5-Bromo-dUTP, Nucleotides for Application in Cell Cycle & Proliferation. Retrieved from [Link]
-
Weisblat Lab, UC Berkeley. (n.d.). Br-dUTP Incorporation and Anti Br-dUTP Immunochemistry. Retrieved from [Link]
-
Li, X., & Darzynkiewicz, Z. (1995). Labeling DNA strand breaks with BrdUTP. Detection of apoptosis and cell proliferation. Cell Proliferation, 28(11), 571-579. Retrieved from [Link]
-
Limsirichai, P., et al. (2016). EdU and BrdU incorporation resolve their differences. Cell Cycle, 15(16), 2085-2086. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). BrdU Staining Protocol. Retrieved from [Link]
-
Behbehani, G. K., et al. (2012). Comparison between BrdU and EdU to detect DNA replication with mass cytometry. Cytometry Part A, 81(12), 1061-1068. Retrieved from [Link]
-
Bio-Rad. (n.d.). BrdU (Bromodeoxyuridine) for Cell Proliferation Analysis. Retrieved from [Link]
-
Li, X., et al. (1995). Labelling DNA strand breaks with BrdUTP. Detection of apoptosis and cell proliferation. PubMed, 28(11), 571-9. Retrieved from [Link]
-
Jena Bioscience. (n.d.). 5-Bromo-dUTP. Retrieved from [Link]
-
Creative Biolabs. (n.d.). BrdU Protocol. Retrieved from [Link]
-
Telford, B. (2022, July 15). Better than BrdU, Maximum Multiplexability with Click-iT™ EdU technology [Video]. YouTube. Retrieved from [Link]
-
Wikipedia. (2023). Bromodeoxyuridine. Retrieved from [Link]
-
SibEnzyme. (n.d.). 5-Bromo-2'-deoxyuridine-5'-triphosphate (5-Br-dUTP). Retrieved from [Link]
-
Creative Biolabs. (2025). Unveiling the Secrets of BRDU: When Science Meets Cell Proliferation. Retrieved from [Link]
-
Morris, S. M. (1991). The genetic toxicology of 5-bromodeoxyuridine in mammalian cells. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 258(3), 161-188. Retrieved from [Link]
Sources
- 1. Buy 5-Bromo-2'-deoxyuridine 5'-triphosphate sodium salt | 102212-99-7 [smolecule.com]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. Proliferating cells: BrdU and Ki-67 cellular markers | Proteintech Group [ptglab.com]
- 4. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 6. abpbio.com [abpbio.com]
- 7. TUNEL assay - Wikipedia [en.wikipedia.org]
- 8. scbt.com [scbt.com]
- 9. jenabioscience.com [jenabioscience.com]
- 10. 5-Bromo-2'-deoxyuridine-5'-triphosphate (5-Br-dUTP) [biosan-nsk.ru]
- 11. ≥90%, synthetic (organic), powder | Sigma-Aldrich [sigmaaldrich.com]
- 12. 5-Bromo-2 -deoxyuridine 5 -triphosphate = 90 102212-99-7 [sigmaaldrich.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. BrdUTP (5-Bromo-2'-Deoxyuridine 5'-Triphosphate), 10 mM in TE buffer 25 μL | Buy Online [thermofisher.com]
- 16. BrdUTP (5-Bromo-2?-deoxyuridine 5?-triphosphate) *10 mM in TE Buffer* | CAS 102212-99-7 | AAT Bioquest | Biomol.com [biomol.com]
- 17. Invitrogen BrdUTP (5-Bromo-2'-Deoxyuridine 5'-Triphosphate), 10 mM in TE buffer 25 μL | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 18. Bromodeoxyuridine (BrdU) [bdbiosciences.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Proliferation Assays (BrdU and EdU) on Skeletal Tissue Sections - PMC [pmc.ncbi.nlm.nih.gov]
- 21. lumiprobe.com [lumiprobe.com]
- 22. EdU and BrdU incorporation resolve their differences - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Nucleotides for Application in Apoptosis (TUNEL assay) - Jena Bioscience [jenabioscience.com]
- 24. researchgate.net [researchgate.net]
- 25. Labelling DNA strand breaks with BrdUTP. Detection of apoptosis and cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. TUNEL Assay Kit - BrdU-Red (ab66110) | Abcam [abcam.com]
- 27. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 28. docs.abcam.com [docs.abcam.com]
- 29. mcb.berkeley.edu [mcb.berkeley.edu]
- 30. creative-diagnostics.com [creative-diagnostics.com]
